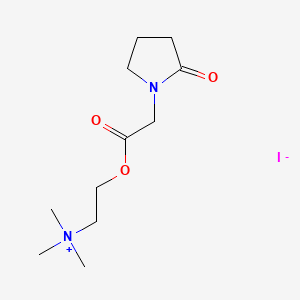![molecular formula C13H16O B14269442 {[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene CAS No. 139656-23-8](/img/structure/B14269442.png)
{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-1,5-hexadiene: is an organic compound that features a benzyl ether group attached to a hexadiene backbone. This compound is of interest due to its unique structural properties, which include two double bonds and a benzyloxy group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyloxy-1,5-hexadiene can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-1,5-hexadiene with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 3-benzyloxy-1,5-hexadiene may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to facilitate the reaction under milder conditions, thus improving efficiency and reducing costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Benzyloxy-1,5-hexadiene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid and osmium tetroxide.
Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon or platinum oxide.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, tert-butyl hydroperoxide.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
Chemistry: 3-Benzyloxy-1,5-hexadiene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various cyclic compounds through cycloaddition reactions.
Biology and Medicine: In biological research, derivatives of 3-benzyloxy-1,5-hexadiene are studied for their potential as enzyme inhibitors or as building blocks for drug development.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of specialty plastics and coatings.
Mécanisme D'action
The mechanism of action of 3-benzyloxy-1,5-hexadiene in chemical reactions often involves the interaction of its double bonds and benzyloxy group with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the benzyloxy group can be replaced by other nucleophiles, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
1,5-Hexadiene: A simple diene with two double bonds separated by a single carbon atom.
3-Hydroxy-1,5-hexadiene: Similar to 3-benzyloxy-1,5-hexadiene but with a hydroxyl group instead of a benzyloxy group.
3-Methoxy-1,5-hexadiene: Features a methoxy group instead of a benzyloxy group.
Uniqueness: 3-Benzyloxy-1,5-hexadiene is unique due to the presence of the benzyloxy group, which imparts different reactivity and properties compared to its analogs. The benzyloxy group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
139656-23-8 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
hexa-1,5-dien-3-yloxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-3-8-13(4-2)14-11-12-9-6-5-7-10-12/h3-7,9-10,13H,1-2,8,11H2 |
Clé InChI |
FDJIGBLVDJEJKN-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C=C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


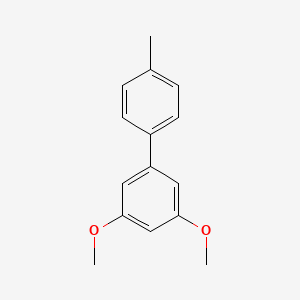

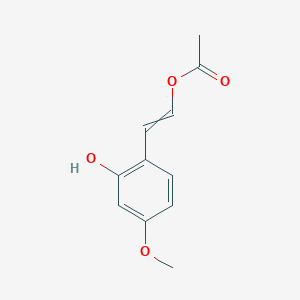

![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)

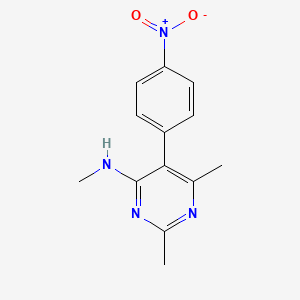
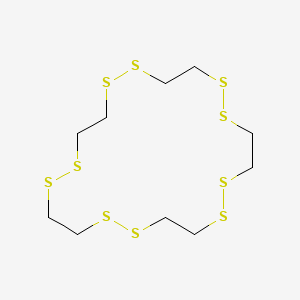
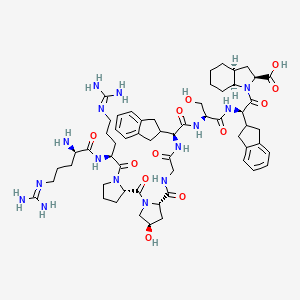

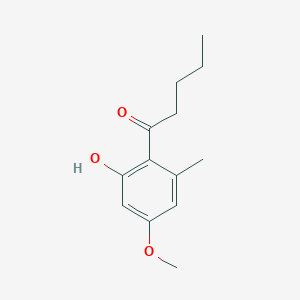
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)

